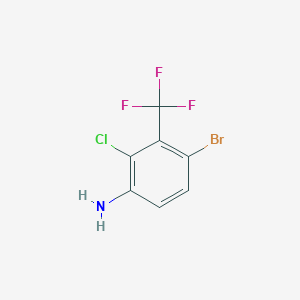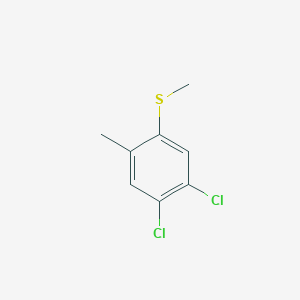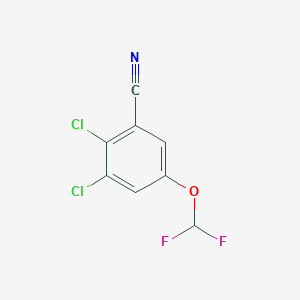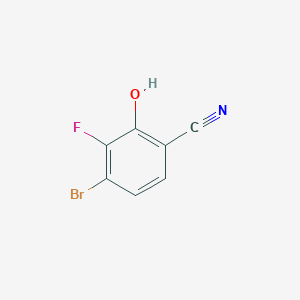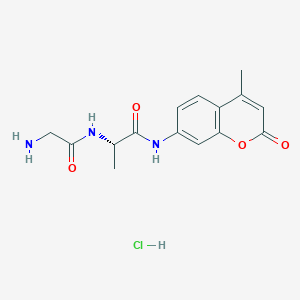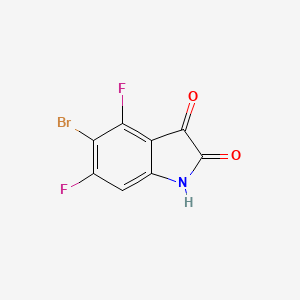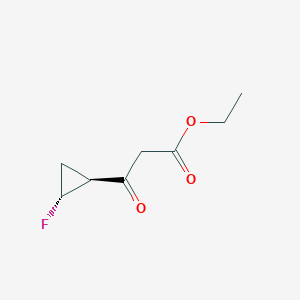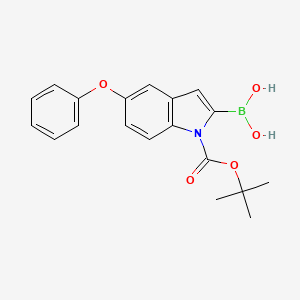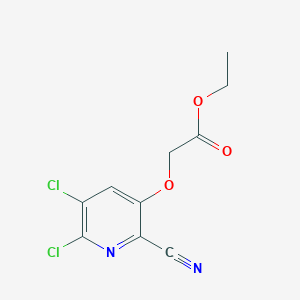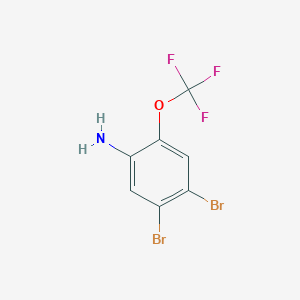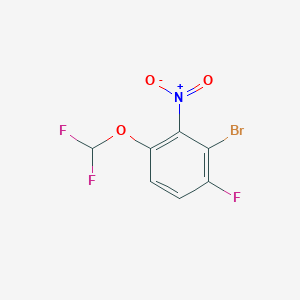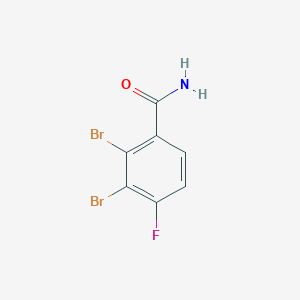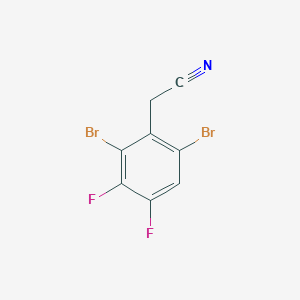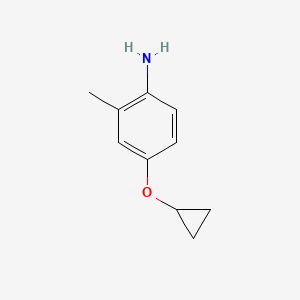
4-Cyclopropoxy-2-methylaniline
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 4-Cyclopropoxy-2-methylaniline were not found, anilines in general can be synthesized through various methods. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Wissenschaftliche Forschungsanwendungen
1. Methylation of Anilines
- Application Summary : Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
- Methods of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results or Outcomes : The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .
2. Oxidative Radical Ring-Opening/Cyclization of Cyclopropane Derivatives
- Application Summary : The ring-opening/cyclization of cyclopropane derivatives has drawn great attention in the past several decades .
- Methods of Application : Recent efforts in the development of oxidative radical ring-opening/cyclization of cyclopropane derivatives, including methylenecyclopropanes, cyclopropyl olefins and cyclopropanols, are described .
- Results or Outcomes : The cyclopropane derivatives undergo ring-opening/cyclization reactions to provide a huge number of fascinating compounds with different functional groups .
3. Custom Synthesis
- Application Summary : “4-Cyclopropoxy-2-methylaniline” is available for custom synthesis . This suggests that it could be used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application would depend on the target molecule. Typically, this would involve various organic reactions to introduce new functional groups or build new carbon-carbon bonds .
- Results or Outcomes : The outcomes would vary depending on the target molecule. The successful synthesis of the target molecule would be the desired outcome .
4. (4+3) Cycloaddition Strategies
- Application Summary : (4+3) Cycloadditions have been widely applied in synthesis, and in the synthesis of natural products .
- Methods of Application : Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
- Results or Outcomes : The syntheses have exploited the functional group endowed (4+3) cycloadducts resulting from these reactions, highlighting the utility of this methodology for the synthesis of a range of complex molecules .
5. Metabolism of Cyclopropyl Groups
- Application Summary : Cyclopropyl groups can be used advantageously to diminish oxidative metabolism in some circumstances, but when coupled to amines can lead to potentially reactive intermediates .
- Methods of Application : This involves the study of the metabolic pathways of drug structures that contain cyclopropyl groups .
- Results or Outcomes : The outcomes would depend on the specific drug structure being studied. The goal would be to understand the metabolic pathways and potentially improve the drug’s efficacy or safety profile .
6. Substituted Polyanilines
- Application Summary : Substituted polyanilines, which could potentially include “4-Cyclopropoxy-2-methylaniline”, have wide application potentials in diverse fields .
- Methods of Application : These applications include sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors and anticorrosion materials, and in a variety of biological applications .
- Results or Outcomes : The wide application potentials of substituted polyanilines and their blends and composites in these diverse fields have been highlighted .
7. Custom Synthesis
- Application Summary : “4-Cyclopropoxy-2-methylaniline” is available for custom synthesis . This suggests that it could be used as a building block in the synthesis of more complex molecules .
- Methods of Application : The specific methods of application would depend on the target molecule. Typically, this would involve various organic reactions to introduce new functional groups or build new carbon-carbon bonds .
- Results or Outcomes : The outcomes would vary depending on the target molecule. The successful synthesis of the target molecule would be the desired outcome .
Eigenschaften
IUPAC Name |
4-cyclopropyloxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-9(4-5-10(7)11)12-8-2-3-8/h4-6,8H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSOWKCQBVTPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxy-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



